molecular formula C11H10F2O2 B13695369 2,2-Difluoro-5-methoxytetralin-1-one CAS No. 874279-90-0

2,2-Difluoro-5-methoxytetralin-1-one

Cat. No.: B13695369
CAS No.: 874279-90-0
M. Wt: 212.19 g/mol
InChI Key: RABVEIQIAAYHIU-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalenone precursor. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the naphthalenone ring or to remove specific substituents.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluoro-methoxy-naphthoquinone, while reduction could produce a dihydro-naphthalenone derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Possible applications in drug discovery and development due to its unique structural features.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, which can affect its reactivity and applications.

    5-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atoms, which can influence its chemical properties and biological activity.

    2,2-Difluoro-5-methoxy-naphthalene:

Uniqueness

2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of fluorine atoms and a methoxy group on the naphthalenone ring. This combination can impart distinct chemical and physical properties, making it valuable for specific applications in various fields.

Properties

CAS No.

874279-90-0

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

2,2-difluoro-5-methoxy-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C11H10F2O2/c1-15-9-4-2-3-8-7(9)5-6-11(12,13)10(8)14/h2-4H,5-6H2,1H3

InChI Key

RABVEIQIAAYHIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(C2=O)(F)F

Origin of Product

United States

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